1-(2-(5-(p-Tolyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide
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Overview
Description
1-(2-(5-(p-Tolyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide is a complex organic compound featuring an isoxazole ring, a piperidine ring, and a carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(5-(p-Tolyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide typically involves the formation of the isoxazole ring followed by the attachment of the piperidine and carboxamide groups. One common method includes the cycloaddition reaction of nitrile oxides with alkenes to form the isoxazole ring . The piperidine ring can be introduced through nucleophilic substitution reactions, and the carboxamide group is often added via acylation reactions using appropriate acylating agents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of metal-free synthetic routes to minimize environmental impact and reduce costs . The process may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-(5-(p-Tolyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(2-(5-(p-Tolyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(5-(p-Tolyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity for certain targets . The carboxamide group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(5-Phenylisoxazol-3-yl)acetyl)piperidine-4-carboxamide
- 1-(2-(5-(p-Methoxyphenyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide
Uniqueness
1-(2-(5-(p-Tolyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. The p-tolyl group may enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
IUPAC Name |
1-[2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-12-2-4-13(5-3-12)16-10-15(20-24-16)11-17(22)21-8-6-14(7-9-21)18(19)23/h2-5,10,14H,6-9,11H2,1H3,(H2,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAFCLJRCKFZPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)N3CCC(CC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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